Penciclovir

Beschreibung

Eigenschaften

IUPAC Name |

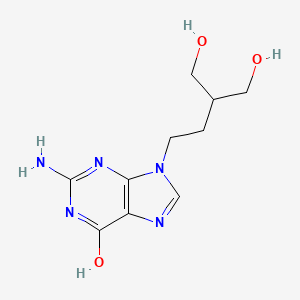

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTOCHDNEULJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97845-62-0 (mono-hydrochloride salt) | |

| Record name | Penciclovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039809251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046491 | |

| Record name | Penciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Penciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.7mg/ml, Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/, Solubility in water at 20 °C: 1.7 mg/mL, pH 7, 7.45e+00 g/L | |

| Record name | Penciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Penciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystalline solid from water (monohydrate) ... also reported as colorless matted needles | |

CAS No. |

39809-25-1 | |

| Record name | Penciclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39809-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penciclovir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039809251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | penciclovir | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Penciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359HUE8FJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Penciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Penciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275-277 °C, 275-277 °C ... /also reported as/ 272-275 °C, 275 - 277 °C | |

| Record name | Penciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penciclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Penciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Penciclovir Against Herpes Simplex Virus Type 1 (HSV-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penciclovir, a synthetic acyclic guanine (B1146940) nucleoside analogue, is a potent and selective antiviral agent highly effective against herpes simplex virus type 1 (HSV-1). Its therapeutic efficacy is contingent upon its targeted mechanism of action, which relies on viral-specific enzymatic activation and subsequent inhibition of viral DNA replication. This technical guide provides a comprehensive examination of the molecular interactions and biochemical pathways that define this compound's anti-HSV-1 activity. We will delve into the critical two-step phosphorylation process, the competitive inhibition of viral DNA polymerase, and the factors contributing to its high selectivity and prolonged intracellular activity. This document also presents detailed experimental protocols for key assays used to characterize its antiviral profile and summarizes critical quantitative data in a comparative format.

Introduction: The Molecular Basis of this compound's Antiviral Activity

This compound is a guanine analogue that serves as a prodrug, requiring intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[1][2][3] Its mechanism of action is a paradigm of targeted antiviral therapy, exploiting unique viral enzymatic activities to ensure high potency against HSV-1 while exhibiting minimal toxicity to uninfected host cells. The core of its mechanism revolves around a two-step activation process and the subsequent disruption of viral DNA synthesis.[2][4]

The selectivity of this compound is primarily attributed to its initial phosphorylation step, which is catalyzed with high efficiency by the HSV-encoded thymidine (B127349) kinase (TK), an enzyme not essential for viral replication in cell culture but crucial for its virulence and pathogenicity.[2][5][6] This viral-specific activation leads to a significant accumulation of the active drug metabolite, this compound triphosphate, within infected cells.[2][7]

The Two-Step Activation of this compound: A Targeted Phosphorylation Cascade

The conversion of this compound to its biologically active form, this compound triphosphate (PCV-TP), is a sequential process involving both viral and host cell kinases.

Step 1: Monophosphorylation by Viral Thymidine Kinase

Upon entry into an HSV-1 infected cell, this compound is recognized as a substrate by the viral thymidine kinase (TK).[2][8] This enzyme efficiently catalyzes the addition of the first phosphate (B84403) group, converting this compound to this compound monophosphate (PCV-MP).[2] This initial phosphorylation is the rate-limiting step in the activation cascade and is significantly more efficient than the phosphorylation of this compound by host cellular thymidine kinases.[2] This differential affinity of viral TK for this compound is the cornerstone of the drug's selectivity, leading to a substantially higher concentration of PCV-MP in infected cells compared to their uninfected counterparts.

Step 2: Di- and Triphosphorylation by Cellular Kinases

Following its formation, PCV-MP is further phosphorylated by host cellular kinases, such as guanylate kinase, to form this compound diphosphate (B83284) (PCV-DP) and subsequently the active this compound triphosphate (PCV-TP).[4][8]

Inhibition of HSV-1 DNA Polymerase: The Core Antiviral Action

The active metabolite, PCV-TP, is a structural mimic of the natural substrate deoxyguanosine triphosphate (dGTP).[3][9] This structural similarity allows PCV-TP to act as a competitive inhibitor of the HSV-1 DNA polymerase, a critical enzyme for the replication of the viral genome.[2][9]

PCV-TP competes with dGTP for the active site of the viral DNA polymerase.[7] While it can be incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on its acyclic side chain, although present, is not in the correct stereochemical configuration to allow for the formation of the next phosphodiester bond, leading to chain termination.[3] However, it is primarily the competitive inhibition of dGTP incorporation that constitutes its main mechanism of action.[7] This effective blockage of DNA elongation halts viral replication.

A key feature of this compound's efficacy is the remarkable stability of PCV-TP within infected cells. It possesses a long intracellular half-life, significantly longer than that of acyclovir (B1169) triphosphate, which contributes to its sustained antiviral activity even after the extracellular drug has been cleared.[4][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters that define the anti-HSV-1 activity of this compound.

Table 1: In Vitro Anti-HSV-1 Activity of this compound

| Parameter | Virus Strain | Cell Line | Value | Reference(s) |

| IC₅₀ | HSV-1 | Vero | 0.4 µg/mL | [11] |

| IC₅₀ | HSV-1 | MRC-5 | 0.8 mg/L | [12] |

| IC₉₉ | HSV-1 | MRC-5 | 0.4 µg/mL | [11] |

Table 2: Inhibition of HSV-1 DNA Polymerase by this compound Triphosphate

| Parameter | Enzyme | Substrate | Value | Reference(s) |

| Kᵢ | HSV-1 DNA Polymerase | dGTP | 8.5 µM | [7] |

| Kᵢ | Cellular DNA Polymerase α | dGTP | 175 µM | [7] |

Table 3: Intracellular Half-life of this compound Triphosphate

| Virus | Cell Line | Half-life (hours) | Reference(s) |

| HSV-1 | MRC-5 | ~10 | [4] |

| HSV-2 | MRC-5 | 20 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's anti-HSV-1 activity.

5.1. Plaque Reduction Assay

This assay is the gold standard for determining the in vitro antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[1][9][13]

-

Cell Culture and Virus Propagation:

-

Maintain a suitable host cell line, such as Vero (African green monkey kidney) cells, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[13]

-

Propagate HSV-1 stocks by infecting confluent monolayers of Vero cells at a low multiplicity of infection (MOI) and harvesting the virus when a significant cytopathic effect (CPE) is observed.[9] Titer the virus stock by standard plaque assay to determine the plaque-forming units (PFU) per milliliter.[4]

-

-

Assay Procedure:

-

Seed 24-well plates with Vero cells to form a confluent monolayer.[13]

-

Prepare serial dilutions of this compound in DMEM.

-

Infect the cell monolayers with HSV-1 at a predetermined MOI (e.g., 100 PFU/well) for 1 hour at 37°C to allow for viral adsorption.[4]

-

Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add an overlay medium (e.g., DMEM containing 1.2% carboxymethylcellulose) containing the different concentrations of this compound to the respective wells.[13] Include virus control (no drug) and cell control (no virus, no drug) wells.

-

Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until plaques are visible in the virus control wells.[4]

-

Fix the cells with a suitable fixative (e.g., 10% formalin or ice-cold methanol).[4][13]

-

Stain the cell monolayers with a staining solution (e.g., 0.5% crystal violet) to visualize the plaques.[4][13]

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control.

-

Determine the 50% inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the drug concentration and using regression analysis.

-

5.2. HSV-1 Thymidine Kinase (TK) Activity Assay

This assay measures the ability of HSV-1 TK to phosphorylate this compound.

-

Preparation of Cell Lysates:

-

Assay Procedure:

-

The reaction mixture contains the cell lysate (as the source of TK), a buffer solution, ATP, and a radiolabeled substrate (e.g., [³H]this compound).

-

Initiate the reaction by adding the cell lysate and incubate at 37°C for a defined period.

-

Terminate the reaction and spot the mixture onto ion-exchange filter paper discs (e.g., DEAE-cellulose).

-

Wash the discs to remove unreacted substrate. The phosphorylated product will bind to the filter.

-

Quantify the amount of radiolabeled phosphorylated product using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the rate of phosphorylation based on the amount of product formed over time.

-

Kinetic parameters such as Kₘ and Vₘₐₓ can be determined by varying the substrate concentration.

-

5.3. HSV-1 DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of PCV-TP on the activity of HSV-1 DNA polymerase.

-

Enzyme and Substrates:

-

Use purified recombinant HSV-1 DNA polymerase.

-

The reaction mixture contains a DNA template-primer (e.g., activated calf thymus DNA), a mixture of dATP, dCTP, dTTP, and a radiolabeled dNTP (e.g., [³H]dGTP).[2]

-

-

Assay Procedure:

-

Prepare reaction mixtures with varying concentrations of dGTP and different fixed concentrations of PCV-TP.

-

Initiate the reaction by adding the HSV-1 DNA polymerase and incubate at 37°C for a specific time.

-

Terminate the reaction by adding EDTA or by spotting the mixture onto filter paper.

-

Precipitate the newly synthesized DNA using trichloroacetic acid (TCA).

-

Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated radiolabeled dGTP.

-

Quantify the amount of incorporated radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Determine the initial reaction velocities at different substrate and inhibitor concentrations.

-

Calculate the inhibition constant (Kᵢ) and determine the mode of inhibition (e.g., competitive) using kinetic analysis methods such as Lineweaver-Burk or Dixon plots.[2]

-

5.4. Determination of Intracellular Half-life of this compound Triphosphate

This experiment measures the stability of the active form of this compound within infected cells.

-

Cell Culture and Treatment:

-

Infect confluent monolayers of cells (e.g., MRC-5) with HSV-1.

-

Incubate the infected cells with radiolabeled this compound (e.g., [³H]this compound) for a defined period to allow for its uptake and phosphorylation.[7]

-

Remove the medium containing the radiolabeled drug and wash the cells extensively to remove any extracellular drug.

-

Add fresh, drug-free medium and continue the incubation.

-

-

Sample Collection and Nucleotide Extraction:

-

At various time points after the removal of the drug, harvest the cells.

-

Lyse the cells and extract the intracellular nucleotides using a suitable method, such as perchloric acid or methanol (B129727) extraction.[14]

-

-

Quantification by HPLC:

-

Separate the different phosphorylated forms of this compound (PCV-MP, PCV-DP, and PCV-TP) from other cellular nucleotides using high-performance liquid chromatography (HPLC) with an anion-exchange column.[12][15]

-

Quantify the amount of radiolabeled PCV-TP at each time point using a radioactivity detector connected to the HPLC system.[16]

-

-

Data Analysis:

-

Plot the concentration of intracellular PCV-TP against time.

-

Calculate the intracellular half-life by fitting the data to an exponential decay curve.[2]

-

Mechanism of Resistance

Resistance of HSV-1 to this compound, although infrequent in immunocompetent individuals, can occur, primarily through mutations in the viral thymidine kinase (TK) gene.[5][6] These mutations can lead to a reduced or absent TK activity, thereby preventing the initial and crucial phosphorylation step of this compound. Less commonly, mutations in the viral DNA polymerase gene can alter the enzyme's affinity for PCV-TP, rendering it less susceptible to inhibition.[5]

Conclusion

The mechanism of action of this compound against HSV-1 is a well-defined and highly selective process that underscores the principles of modern antiviral drug design. Its efficacy is rooted in its efficient and specific activation by the viral thymidine kinase and the potent inhibition of the viral DNA polymerase by its triphosphate metabolite. The long intracellular half-life of this compound triphosphate further contributes to its sustained antiviral pressure. A thorough understanding of these molecular mechanisms, supported by robust experimental methodologies, is essential for the continued development of effective anti-herpesvirus therapies and for managing the emergence of drug resistance.

References

- 1. webstore.ansi.org [webstore.ansi.org]

- 2. benchchem.com [benchchem.com]

- 3. Measuring herpes simplex virus thymidine kinase reporter gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imaging of adenoviral-directed herpes simplex virus type 1 thymidine kinase reporter gene expression in mice with radiolabeled ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pnas.org [pnas.org]

- 8. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Penciclovir: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Penciclovir, a synthetic acyclic guanine (B1146940) nucleoside analogue, represents a significant milestone in antiviral therapy, particularly in the management of herpesvirus infections. Its discovery was driven by the need for agents with improved pharmacokinetic and pharmacodynamic profiles compared to the first-generation antiviral, acyclovir (B1169). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of this compound. Detailed experimental protocols for key assays are provided, along with a compilation of quantitative data on its antiviral activity and pharmacokinetic properties. Furthermore, this guide includes visualizations of critical pathways and workflows to facilitate a deeper understanding of this important antiviral agent.

Discovery and Development

The journey to the discovery of this compound began in the laboratories of the Beecham Group (later SmithKline Beecham) in the 1980s, following the groundbreaking success of acyclovir.[1] The primary goal was to develop a second-generation guanine analogue with enhanced therapeutic properties. Researchers, including M.R. Harnden and R.L. Jarvest, were instrumental in this endeavor.[2]

The rationale behind the design of this compound's acyclic side chain, 4-hydroxy-3-(hydroxymethyl)butyl, was rooted in structure-activity relationship (SAR) studies of nucleoside analogues.[3] These studies explored modifications to the acyclic chain of guanosine (B1672433) to optimize its interaction with viral thymidine (B127349) kinase (TK), the enzyme responsible for the initial and selective phosphorylation of the prodrug in infected cells.[1][4] A key discovery was that this compound, once converted to its active triphosphate form, exhibited a significantly longer intracellular half-life compared to acyclovir triphosphate, leading to a more sustained inhibition of viral replication.[4] This prolonged intracellular presence became a defining advantage of this compound.

This compound was approved for medical use in 1996.[4] Due to its poor oral bioavailability, a prodrug, famciclovir (B1672041), was developed. Famciclovir is efficiently absorbed and rapidly converted to this compound in the body, allowing for effective oral administration.[5]

Mechanism of Action

This compound is a prodrug that requires activation within virus-infected cells to exert its antiviral effect. The mechanism of action can be delineated into three key steps:

-

Selective Monophosphorylation: In cells infected with herpesviruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), the viral thymidine kinase (TK) selectively phosphorylates this compound to this compound monophosphate. This initial phosphorylation is the rate-limiting step and is significantly more efficient than the phosphorylation by cellular kinases in uninfected cells, leading to a high concentration of the monophosphate form specifically in infected cells.[1][4]

-

Conversion to Triphosphate: Cellular kinases subsequently phosphorylate this compound monophosphate to its diphosphate (B83284) and then to its active triphosphate form, this compound triphosphate.[4]

-

Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[6] Incorporation of this compound triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thereby halting viral replication.[7]

The key advantage of this compound lies in the prolonged intracellular half-life of its triphosphate form, which is significantly longer than that of acyclovir triphosphate. This sustained presence of the active metabolite allows for a more persistent antiviral effect.[4]

Mechanism of action of this compound in a virus-infected cell.

Chemical Synthesis

The synthesis of this compound presents a significant challenge in regioselectivity, specifically the preferential alkylation of the guanine base at the N-9 position over the N-7 position. Various synthetic strategies have been developed to address this, often employing a protected purine (B94841) derivative to direct the alkylation. A common and effective approach starts with 2-amino-6-chloropurine (B14584).

General Synthetic Workflow for this compound.

A detailed protocol for the synthesis of a key intermediate, 6-deoxythis compound (B18198), which can then be oxidized to this compound, is provided in the experimental protocols section.

Quantitative Data

Antiviral Activity

The in vitro antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit viral replication by 50%.

| Virus | Cell Line | IC50 (µg/mL) | Reference |

| HSV-1 | MRC-5 | 0.5 - 0.8 | [8] |

| HSV-2 | MRC-5 | 1.3 - 2.2 | [8] |

| VZV | MRC-5 | 1.40 | [9] |

Intracellular Half-Life of this compound Triphosphate

The prolonged intracellular half-life of the active triphosphate metabolite is a key pharmacodynamic advantage of this compound.

| Virus-Infected Cells | Intracellular Half-life (hours) | Reference |

| HSV-1 | 10 | [2] |

| HSV-2 | 20 | [2] |

| VZV | 7 | [2] |

Pharmacokinetics

The pharmacokinetic parameters of this compound have been determined following intravenous administration and after oral administration of its prodrug, famciclovir.

Table 3: Pharmacokinetic Parameters of Intravenous this compound in Humans

| Parameter | Value | Reference |

| Elimination Half-life | 2.2 - 2.3 hours | [4] |

| Protein Binding | <20% | [4] |

| Excretion | Renal | [4] |

Table 4: Pharmacokinetic Parameters of this compound after Oral Administration of Famciclovir in Humans

| Parameter | Value | Reference |

| Bioavailability | ~77% | [5] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 0.75 hours | [10] |

| Peak Plasma Concentration (Cmax) after 500mg famciclovir | ~3.3 µg/mL | [10] |

| Elimination Half-life | ~2.5 hours | [10] |

Experimental Protocols

Synthesis of 6-Deoxythis compound[11]

This protocol details a three-step synthesis of 6-deoxythis compound from 2-amino-6-chloropurine.

Step 1: Synthesis of Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate

-

To a solution of 2-amino-6-chloropurine (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add diethyl 2-(2-bromoethyl)malonate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a solid.

Step 2: Synthesis of 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol

-

Dissolve Diethyl [2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]malonate (1 equivalent) in anhydrous Tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (B1222165) (4 equivalents) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, slowly add methanol (B129727) (5 equivalents) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of a saturated ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the diol.

Step 3: Synthesis of 6-Deoxythis compound

-

Dissolve 2-[2-(2-amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol (1 equivalent) in ethanol.

-

Add triethylamine (B128534) (1.1 equivalents) to the solution.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (10% w/w) to the mixture.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain 6-deoxythis compound.

Plaque Reduction Assay[12][13]

This assay is a standard method for determining the in vitro antiviral efficacy of a compound.

Workflow for a Plaque Reduction Assay.

-

Cell Seeding: Seed susceptible host cells (e.g., MRC-5) into 24-well plates at a density that will form a confluent monolayer after overnight incubation.

-

Virus Infection: The following day, aspirate the growth medium and infect the cell monolayers with a predetermined amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Drug Application: During the adsorption period, prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Overlay: After adsorption, remove the virus inoculum and gently wash the cell monolayers with phosphate-buffered saline (PBS). Add the this compound dilutions to the respective wells. Overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a humidified CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus and cell line).

-

Plaque Visualization: After incubation, fix the cells with a suitable fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.1% crystal violet).

-

Data Analysis: Count the number of plaques in each well. The IC50 value is determined by plotting the percentage of plaque reduction compared to the virus control (no drug) against the drug concentration and fitting the data to a dose-response curve.

Viral DNA Polymerase Inhibition Assay[14][15]

This assay determines the inhibitory activity of this compound triphosphate on the viral DNA polymerase.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffered solution, a DNA template-primer (e.g., activated calf thymus DNA), dATP, dCTP, dTTP, and a radiolabeled dNTP (e.g., [³H]dGTP).

-

Inhibitor and Substrate Addition: To a series of reaction tubes, add varying concentrations of this compound triphosphate and the natural substrate, dGTP.

-

Enzyme Addition and Incubation: Initiate the reaction by adding a purified viral DNA polymerase. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and DNA Precipitation: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). Precipitate the newly synthesized DNA onto glass fiber filters.

-

Quantification: Wash the filters to remove unincorporated radiolabeled dNTPs. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots.

Determination of Intracellular Half-life of this compound Triphosphate[2]

-

Cell Infection and Drug Treatment: Infect confluent monolayers of susceptible cells with the virus. After a suitable incubation period, treat the cells with a known concentration of this compound for a defined period.

-

Drug Washout: Remove the this compound-containing medium and wash the cells extensively with drug-free medium to remove any extracellular drug.

-

Time-Course Sampling: At various time points after the washout, harvest the cells.

-

Extraction of Intracellular Nucleotides: Extract the intracellular nucleotides from the harvested cells using a suitable extraction method (e.g., perchloric acid extraction).

-

Quantification of this compound Triphosphate: Separate and quantify the concentration of this compound triphosphate in the cell extracts using high-performance liquid chromatography (HPLC).

-

Half-life Calculation: Plot the intracellular concentration of this compound triphosphate against time. The intracellular half-life is then calculated by fitting the data to a first-order decay model.

Conclusion

This compound stands as a testament to the power of rational drug design in the development of effective antiviral therapies. Its discovery, driven by the desire to improve upon existing treatments, led to an agent with a unique and advantageous pharmacodynamic profile. The prolonged intracellular persistence of its active triphosphate metabolite provides a sustained antiviral pressure, a key factor in its clinical efficacy. The synthetic routes to this compound, while challenging, have been optimized to allow for its large-scale production. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the discovery of new antiviral agents. For researchers and professionals in the field of drug development, the story of this compound offers valuable insights into the multifaceted process of bringing a new therapeutic agent from the laboratory to the clinic.

References

- 1. Herpes Simplex Virus Resistance to Acyclovir and this compound after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of antiviral action of this compound in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. easpublisher.com [easpublisher.com]

- 6. This compound | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. In vitro activities of this compound and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitory action of acyclovir (ACV) and this compound (PCV) on plaque formation and partial cross-resistance of ACV-resistant varicella-zoster virus to PCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Linear pharmacokinetics of this compound following administration of single oral doses of famciclovir 125, 250, 500 and 750 mg to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Intracellular Half-life of Penciclovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular half-life of penciclovir triphosphate (PCV-TP), the active antiviral metabolite of this compound. The prolonged intracellular retention of PCV-TP is a key pharmacological feature that contributes to its potent antiviral efficacy. This document details the quantitative data, the experimental protocols used for its determination, and the underlying molecular mechanisms.

Quantitative Data: Intracellular Half-life of this compound Triphosphate

The intracellular half-life of PCV-TP varies depending on the infecting virus and the host cell line. Its extended duration, particularly when compared to acyclovir (B1169) triphosphate, is a critical factor in its antiviral activity. The data below has been compiled from in vitro studies.

| Virus | Cell Line | Intracellular Half-life (t½) of this compound Triphosphate | Intracellular Half-life (t½) of Acyclovir Triphosphate (for comparison) |

| Herpes Simplex Virus Type 1 (HSV-1) | Various | 10 - 20 hours[1][2] | 0.7 - 1 hour[2] |

| Herpes Simplex Virus Type 2 (HSV-2) | MRC-5 | 20 hours[3] | 1 hour[3] |

| Varicella-Zoster Virus (VZV) | MRC-5 | 7 hours[3] | Not detectable[3] |

| Varicella-Zoster Virus (VZV) | Various | 9 - 14 hours[2] | 0.8 hours[2] |

Mechanism of Action: Selective Activation and Prolonged Retention

This compound is a guanosine (B1672433) analogue that requires intracellular phosphorylation to become active. This process occurs preferentially in virus-infected cells, conferring the drug's selectivity and low toxicity to uninfected cells.[4][5]

The activation pathway is a multi-step process:

-

Viral Kinase-mediated Monophosphorylation : In cells infected with herpesviruses, the viral thymidine (B127349) kinase (TK) efficiently phosphorylates this compound to this compound monophosphate.[6][7] This initial, rate-limiting step is significantly less efficient with cellular thymidine kinases, leading to a high concentration of the monophosphate selectively in infected cells.[4][6]

-

Cellular Kinase-mediated Di- and Triphosphorylation : Host cell kinases then further phosphorylate the monophosphate form to the diphosphate (B83284) and subsequently to the active triphosphate metabolite, PCV-TP.[5][6][8]

-

Inhibition of Viral DNA Polymerase : PCV-TP acts as a competitive inhibitor of viral DNA polymerase, where it competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[3][9] This action effectively halts viral DNA synthesis and replication.[8] While it gets incorporated into the viral DNA chain, it is not an obligate chain terminator like acyclovir triphosphate but significantly hinders chain elongation.[3][6]

The remarkable stability and slow elimination of PCV-TP from infected cells result in its long intracellular half-life, allowing for sustained inhibition of viral replication even after the extracellular drug has been cleared.[3][4]

Caption: this compound is selectively phosphorylated to its active triphosphate form in virus-infected cells, where it competitively inhibits viral DNA polymerase.

Experimental Protocols for Determining Intracellular Half-life

The determination of the intracellular half-life of PCV-TP is a multi-step process involving cell culture, radiolabeling, and chromatographic analysis. The following protocol outlines a typical methodology.

Materials

-

Cell Line: Human embryonic lung fibroblasts (e.g., MRC-5).

-

Virus: Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV).

-

Radiolabeled Compound: [³H]this compound.

-

Reagents: Cell culture media, fetal bovine serum, antibiotics, buffers (e.g., PBS), extraction solvents (e.g., perchloric acid or methanol).

-

Instrumentation: Cell culture incubator, centrifuge, High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

Experimental Workflow

-

Cell Culture and Infection:

-

Plate permissive cells (e.g., MRC-5) in culture dishes and grow to near confluence.

-

Infect the cell monolayers with the virus (e.g., HSV-2) at a specified multiplicity of infection (MOI).

-

Incubate until a desired level of cytopathic effect (CPE) is observed.

-

-

Drug Incubation (Loading Phase):

-

Introduce culture medium containing a known concentration of radiolabeled [³H]this compound to the infected cell cultures.

-

Incubate for a sufficient period (e.g., 4-6 hours) to allow for cellular uptake and subsequent phosphorylation to PCV-TP.[10]

-

-

Washout and Time-course Sampling:

-

After the incubation period, remove the medium containing [³H]this compound.

-

Thoroughly wash the cell monolayers multiple times with ice-cold phosphate-buffered saline (PBS) to eliminate all extracellular drug.

-

Add fresh, drug-free medium to the cultures.

-

At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-washout, harvest the cells.

-

-

Intracellular Extraction:

-

For each time point, lyse the harvested cells using a suitable extraction method (e.g., addition of cold 60% methanol (B129727) or perchloric acid) to release the intracellular contents.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the soluble intracellular metabolites (this compound and its phosphate (B84403) esters).

-

-

Chromatographic Analysis:

-

Analyze the supernatant using an anion-exchange HPLC system.

-

This technique separates the unphosphorylated this compound from its monophosphate, diphosphate, and triphosphate forms based on their charge.

-

Use a radioactivity flow detector to quantify the amount of [³H] associated with each distinct peak corresponding to PCV, PCV-MP, PCV-DP, and PCV-TP.

-

-

Half-life Calculation:

-

For each time point, determine the concentration of PCV-TP (e.g., in pmol/10⁶ cells).

-

Plot the natural logarithm of the PCV-TP concentration against time.

-

Perform a linear regression analysis on the data points. The slope (k) of this line represents the elimination rate constant.

-

Calculate the half-life (t½) using the formula: t½ = -ln(2) / k .[6]

-

Caption: A sequential workflow for the experimental determination of this compound triphosphate's intracellular half-life.

References

- 1. This compound | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The pharmacological profile of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of antiviral action of this compound in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound [drugcentral.org]

- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. journals.asm.org [journals.asm.org]

The Structural Nexus: A Technical Guide to Penciclovir's Guanosine Mimicry in Antiviral Therapy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical structural relationship between the antiviral agent Penciclovir and the endogenous nucleoside guanosine (B1672433). This compound's efficacy as a potent inhibitor of herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) and Varicella-Zoster Virus (VZV), is fundamentally rooted in its ability to act as a structural mimic of guanosine, thereby deceiving viral enzymes and disrupting the replication cycle.[1][2] This guide will dissect the molecular intricacies of this relationship, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biochemical pathways.

Structural Comparison: this compound as an Acyclic Guanosine Analogue

This compound is a synthetic acyclic nucleoside analogue of guanine (B1146940).[1] Its core structure comprises a guanine base, identical to that found in guanosine. However, it diverges significantly in its side chain, which replaces the ribose sugar moiety of guanosine.[3] this compound possesses a 4-hydroxy-3-(hydroxymethyl)butyl group attached to the 9-position of the guanine base.[4] This acyclic side chain is the key to its pharmacological activity and selectivity.

Caption: Chemical structures of Guanosine and this compound.

Mechanism of Action: Exploiting Viral Enzymes through Structural Mimicry

The antiviral activity of this compound is not intrinsic but requires a multi-step activation process that occurs preferentially within virus-infected cells, a critical factor contributing to its low toxicity in uninfected host cells.[5][6] This selective activation is a direct consequence of its structural similarity to guanosine.

Selective Phosphorylation by Viral Thymidine (B127349) Kinase

The initial and rate-limiting step in this compound's activation is its monophosphorylation by viral thymidine kinase (TK).[2][6] Herpesvirus-encoded TK has a broader substrate specificity than its cellular counterparts and efficiently recognizes the guanosine-like structure of this compound, catalyzing the addition of a phosphate (B84403) group to the terminal hydroxyl of the acyclic side chain. Cellular thymidine kinases phosphorylate this compound far less efficiently, leading to a significant accumulation of this compound monophosphate in infected cells compared to healthy cells.[2]

Conversion to the Active Triphosphate Form by Cellular Kinases

Following the initial monophosphorylation, cellular kinases, such as guanylate kinase, further phosphorylate this compound monophosphate to its diphosphate (B83284) and subsequently to its active triphosphate form, this compound triphosphate (PCV-TP).[7]

Caption: Activation pathway of this compound.

Competitive Inhibition of Viral DNA Polymerase

The active metabolite, this compound triphosphate, is a potent competitive inhibitor of viral DNA polymerase.[1] Structurally, PCV-TP closely mimics the natural substrate, deoxyguanosine triphosphate (dGTP).[8] This structural resemblance allows PCV-TP to bind to the dGTP-binding site on the viral DNA polymerase, effectively competing with the natural nucleotide and thereby inhibiting the synthesis of viral DNA.[1][9] While PCV-TP can be incorporated into the growing viral DNA chain, it is not an obligate chain terminator like acyclovir (B1169) triphosphate. However, its incorporation significantly slows down DNA chain elongation, effectively disrupting viral replication.[4]

Caption: Competitive inhibition of viral DNA polymerase.

Quantitative Data

The antiviral efficacy of this compound is quantified through various in vitro and enzymatic assays. The following tables summarize key quantitative data for this compound and, for comparative purposes, Acyclovir.

Table 1: In Vitro Antiviral Activity (IC50) of this compound and Acyclovir

The 50% inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

| Virus Strain | Cell Line | This compound IC50 (µg/mL) | Acyclovir IC50 (µg/mL) | Reference |

| HSV-1 (Clinical Isolates) | - | 0.5 - 0.8 | - | [10] |

| HSV-2 (Clinical Isolates) | - | 1.3 - 2.2 | - | [10] |

| HSV-1 SC16 | MRC-5 | 0.8 | 0.6 | [5] |

| HSV-1 | A549 | ~1.0 | ~1.0 | [5] |

| HSV-2 | A549 | ~1.0 | ~1.0 | [5] |

| HSV-1 | Vero | Lower susceptibility to PCV | Higher susceptibility to ACV | [5] |

| HSV-2 | Vero | Lower susceptibility to PCV | Higher susceptibility to ACV | [5] |

Table 2: Inhibition of Viral DNA Polymerase (Ki) by this compound Triphosphate and Acyclovir Triphosphate

The inhibition constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor.

| Enzyme | Inhibitor | Ki (µM) | Reference |

| HSV-1 DNA Polymerase | (S)-Penciclovir-triphosphate | 8.5 | [11] |

| HSV-2 DNA Polymerase | (S)-Penciclovir-triphosphate | 5.8 | [11] |

| HSV-1 DNA Polymerase | Acyclovir-triphosphate | 0.07 | [11] |

| HSV-2 DNA Polymerase | Acyclovir-triphosphate | 0.07 | [11] |

| Cellular DNA Polymerase α | (S)-Penciclovir-triphosphate | 175 | [11] |

| Cellular DNA Polymerase α | Acyclovir-triphosphate | 3.8 | [11] |

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[9]

Caption: Workflow for a Plaque Reduction Assay.

Methodology:

-

Cell Seeding: Plate susceptible host cells (e.g., Vero or MRC-5 cells) in multi-well plates and grow to confluency.[9]

-

Virus Infection: Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (typically 50-100 plaques per well).[6]

-

Drug Treatment: After a viral adsorption period, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) with serial dilutions of this compound.[12]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[6]

-

Plaque Visualization: Fix the cells with a fixative solution (e.g., 4% formaldehyde) and stain with a dye such as crystal violet. Viable cells will stain, while the plaques (areas of virus-induced cell death) will remain clear.[13]

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control (no drug).[9]

Determination of Intracellular this compound Triphosphate by HPLC

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify intracellular nucleotides, including the active triphosphate form of this compound.

Methodology:

-

Cell Culture and Treatment: Culture virus-infected cells in the presence of this compound for a specified period.

-

Extraction of Intracellular Nucleotides: Harvest the cells and extract the intracellular nucleotides using a cold acid solution (e.g., 6% trichloroacetic acid).[2]

-

Neutralization: Neutralize the acid extract with a base (e.g., 5 M K2CO3).[2]

-

HPLC Analysis:

-

Column: Use a reversed-phase C18 column.[2]

-

Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of a buffer (e.g., 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH2PO4) and an organic modifier (e.g., methanol).[2]

-

Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm.[2]

-

-

Quantification: Quantify the amount of this compound triphosphate by comparing the peak area to a standard curve generated with known concentrations of the compound. The intracellular concentration can then be calculated based on the cell number.

Conclusion

The structural mimicry of guanosine by this compound is the cornerstone of its antiviral efficacy. This molecular deception allows for its selective activation in virus-infected cells and the potent competitive inhibition of viral DNA polymerase. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of antiviral drug development, highlighting the intricate relationship between chemical structure and biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Susceptibilities of Herpes Simplex Viruses to this compound and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Polymerase chain reaction for the diagnosis of herpesvirus infections in dermatology: Analysis of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In vitro activities of this compound and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of antiviral action of this compound in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. benchchem.com [benchchem.com]

The Core of Antiviral Selectivity: A Technical Guide to the Phosphorylation of Penciclovir by Viral Thymidine Kinase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penciclovir, a guanosine (B1672433) analogue, is a potent antiviral agent against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its clinical efficacy is fundamentally rooted in its selective phosphorylation by viral thymidine (B127349) kinase (TK), an enzymatic step that is both the rate-limiting and selectivity-determining stage of its activation. This technical guide provides an in-depth exploration of the molecular mechanisms governing this selective activation. We will dissect the kinetic parameters that underpin the preferential phosphorylation by the viral enzyme over its human counterpart, present detailed protocols for key experimental assays, and visualize the intricate pathways and workflows involved. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of antiviral therapeutics.

Introduction: The Principle of Selective Viral Targeting

The cornerstone of successful antiviral therapy lies in the principle of selective toxicity: maximizing efficacy against the viral pathogen while minimizing harm to the host. This compound exemplifies this principle through its targeted activation within virus-infected cells.[1][2] In its prodrug form, this compound is readily taken up by both infected and uninfected cells. However, its conversion to a pharmacologically active form is almost exclusively mediated by the viral thymidine kinase (TK) enzyme expressed in infected cells.[3][4] This initial phosphorylation is the pivotal step that confers the drug's high therapeutic index. Uninfected cells, lacking the viral TK, phosphorylate this compound at a significantly lower rate, thus sparing them from the drug's cytotoxic effects.[5]

The Molecular Mechanism of this compound Activation

This compound is a synthetic acyclic guanine (B1146940) nucleoside analogue. Its journey from an inert prodrug to an active inhibitor of viral replication involves a three-step phosphorylation cascade.

-

Selective Monophosphorylation by Viral Thymidine Kinase: The process is initiated by the viral thymidine kinase, which catalyzes the addition of the first phosphate (B84403) group to this compound, forming this compound-monophosphate.[3][4] This is the critical step that dictates the drug's selectivity. Viral TK exhibits a broader substrate specificity compared to human cytosolic thymidine kinase (hTK1), allowing it to efficiently recognize and phosphorylate this compound.[6][7]

-

Conversion to Diphosphate (B83284) and Triphosphate by Cellular Kinases: Following the initial phosphorylation, host cell kinases, such as guanylate kinase, further phosphorylate this compound-monophosphate to its diphosphate and subsequently to its active triphosphate form, this compound-triphosphate.[3]

-

Inhibition of Viral DNA Polymerase: this compound-triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[5] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication.

The sustained antiviral effect of this compound is further enhanced by the significantly longer intracellular half-life of its active triphosphate form compared to that of Acyclovir (B1169) triphosphate.

Quantitative Data on this compound Phosphorylation and Antiviral Activity

The selective phosphorylation of this compound is best understood through the quantitative analysis of enzyme kinetics and antiviral efficacy. The following tables summarize key data from various in vitro studies.

Table 1: Comparative Kinetic Parameters for Thymidine Kinase

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Human Thymidine Kinase 1 (hTK1) | Thymidine | 0.51 | 0.28 | [1] |

| Herpes Simplex Virus 1 TK (HSV-1 TK) | Thymidine | 0.38 | Not Reported | [6] |

| Herpes Simplex Virus 1 TK (HSV-1 TK) | Ganciclovir (B1264) | 47.6 | Not Reported | [6] |

| Herpes Simplex Virus 1 TK (HSV-1 TK) | Acyclovir | 417 | Not Reported | [6] |

Table 2: In Vitro Antiviral Efficacy of this compound

| Virus | Assay | EC₅₀ (µg/mL) | Cell Line | Reference |

| HSV-1 | Plaque Reduction | 0.8 | MRC-5 | [1] |

| HSV-1 (Clinical Isolates) | Plaque Reduction | 0.5 - 0.8 | Not Specified | [1] |

| HSV-2 (Clinical Isolates) | Plaque Reduction | 1.3 - 2.2 | Not Specified | [1] |

| HSV-1 (SC16) | Viral Antigen Inhibition | 0.6 | MRC-5 | [1] |

| HSV-1 (SC16) | 24h Viral DNA Inhibition | 0.01 | MRC-5 | [1] |

Table 3: Intracellular Half-life of Triphosphate Forms

| Compound | Intracellular Half-life |

| This compound-triphosphate | 7 - 20 hours |

| Acyclovir-triphosphate | 0.7 - 1 hour |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the selective phosphorylation and antiviral activity of this compound.

Expression and Purification of Recombinant Thymidine Kinase

Objective: To obtain purified viral and human thymidine kinase for in vitro kinetic studies.

Methodology:

-

Gene Cloning: The open reading frames of the viral (e.g., HSV-1 TK) and human thymidine kinase (hTK1) genes are cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are lysed by sonication or enzymatic digestion (e.g., lysozyme).

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Elution and Dialysis: The bound protein is eluted from the column using a high concentration of an eluting agent (e.g., imidazole (B134444) for His-tagged proteins). The purified protein is then dialyzed against a storage buffer to remove the eluting agent and stabilize the enzyme.[8]

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

Thymidine Kinase Activity Assay

Objective: To determine the kinetic parameters (K_m_ and V_max_) of viral and human thymidine kinase for this compound.

Methodology (Radiolabeling-based):

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), ATP, MgCl₂, dithiothreitol (B142953) (DTT), and varying concentrations of [³H]-Penciclovir.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant thymidine kinase (viral or human) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period, ensuring that the reaction remains in the linear range of product formation.

-

Reaction Termination: Stop the reaction by spotting the mixture onto DEAE-cellulose filter paper discs and immediately immersing them in an ethanol (B145695) wash solution to precipitate the phosphorylated product.

-

Washing: Wash the filter discs multiple times with ethanol and then with ether to remove unreacted [³H]-Penciclovir.

-

Scintillation Counting: Place the dried filter discs in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated radiolabel corresponds to the amount of this compound-monophosphate formed.

-

Data Analysis: Determine the initial reaction velocities at each substrate concentration. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the K_m_ and V_max_ values.[6][9]

Plaque Reduction Assay

Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit viral plaque formation.

Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., MRC-5) in multi-well plates and incubate until confluent.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well).

-

Drug Treatment: After a viral adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 2-3 days for HSV).

-

Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin) and then stain with a staining solution (e.g., 0.5% crystal violet).

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). Determine the EC₅₀ value by plotting the percentage of plaque inhibition against the drug concentration and fitting the data to a dose-response curve.

HPLC Analysis of Intracellular this compound Metabolites

Objective: To quantify the intracellular concentrations of this compound and its phosphorylated metabolites (monophosphate and triphosphate).

Methodology:

-

Cell Culture and Treatment: Culture susceptible cells and infect them with the virus. Treat the infected cells with this compound for a specified duration.

-

Metabolite Extraction: Wash the cells with cold phosphate-buffered saline (PBS) and then extract the intracellular metabolites using a cold extraction solvent (e.g., 60% methanol (B129727) or perchloric acid).

-

Sample Preparation: Neutralize the extracts if necessary and centrifuge to remove cell debris. The supernatant containing the metabolites is then prepared for HPLC analysis, which may involve solid-phase extraction for sample cleanup and concentration.

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Separate this compound and its phosphorylated metabolites using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of each metabolite.[10][11]

-

-

Data Analysis: Generate standard curves for this compound, this compound-monophosphate, and this compound-triphosphate to quantify their concentrations in the cell extracts.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Activation

Caption: Metabolic activation pathway of this compound in a virus-infected cell.

Experimental Workflow for Thymidine Kinase Activity Assay

Caption: Workflow for determining thymidine kinase activity using a radiolabeling assay.

Experimental Workflow for HPLC Analysis of Intracellular Metabolites

Caption: Workflow for the quantification of intracellular this compound metabolites.

Conclusion

The selective phosphorylation of this compound by viral thymidine kinase is a paradigm of modern antiviral drug design. This high degree of selectivity, driven by the differential substrate specificity of the viral and human enzymes, ensures potent inhibition of viral replication with minimal host cell toxicity. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and build upon this fundamental principle of antiviral therapy. A deeper understanding of these molecular interactions is crucial for the development of next-generation antiviral agents with improved efficacy and safety profiles.

References

- 1. High-level expression and purification of human thymidine kinase 1: quaternary structure, stability, and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of Thymidine Kinase-Based Safety Switch for Neural Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Variant Analysis of the Thymidine Kinase and DNA Polymerase Genes of Herpes Simplex Virus in Korea: Frequency of Acyclovir Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of thymidine kinase 1 of human and mycoplasmic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical and clinical characterization of an optimized dual monoclonal sandwich ELISA for the quantification of thymidine kinase 1 (TK1) protein in human blood samples | PLOS One [journals.plos.org]

- 9. 3H-Penciclovir (3H-PCV) Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry for the determination of this compound in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

In Vitro Efficacy of Penciclovir Against Varicella-Zoster Virus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Penciclovir against the Varicella-Zoster Virus (VZV). It delves into the mechanism of action, presents quantitative data on its antiviral potency, and offers detailed protocols for key experimental assays used in its evaluation.

Introduction

This compound is a synthetic acyclic guanine (B1146940) nucleoside analogue with potent and selective activity against several herpesviruses, including Varicella-Zoster Virus (VZV), the causative agent of chickenpox (varicella) and shingles (herpes zoster).[1] Its efficacy stems from its ability to specifically target and inhibit viral DNA replication. This document serves as a technical resource for professionals engaged in antiviral research and development, offering a detailed examination of this compound's in vitro profile against VZV.

Mechanism of Action

This compound is a prodrug that requires activation within VZV-infected cells. Its selective antiviral activity is a result of a two-step enzymatic conversion process that leads to the inhibition of viral DNA synthesis.

Activation Pathway:

-

Initial Phosphorylation: Upon entry into a VZV-infected cell, this compound is selectively phosphorylated by the virus-encoded thymidine (B127349) kinase (TK) to form this compound monophosphate. This initial step is critical for its selectivity, as cellular kinases in uninfected cells do not efficiently phosphorylate this compound.

-

Conversion to Triphosphate: Cellular enzymes subsequently convert this compound monophosphate to its active form, this compound triphosphate.

-

Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the VZV DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1]

-

Chain Termination: Incorporation of this compound triphosphate into the growing viral DNA chain results in the termination of DNA elongation, effectively halting viral replication.[2]

The intracellular half-life of this compound triphosphate is notably long, contributing to its sustained antiviral effect even after the extracellular drug has been removed.

Figure 1: Mechanism of action of this compound against VZV.

Quantitative In Vitro Activity

The in vitro potency of this compound against VZV is typically quantified by determining its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). These values represent the drug concentration required to inhibit viral replication or cytopathic effect by 50%.

| Assay Type | Cell Line | VZV Strain(s) | This compound EC50/IC50 (µM) | Acyclovir (B1169) EC50/IC50 (µM) (for comparison) | Reference |

| Plaque Reduction Assay | MRC-5 | 29 clinical isolates | 3.8 µg/ml (~15.1 µM) | 4.2 µg/ml (~18.6 µM) | [3] |

| Plaque Reduction Assay | HEL | Clinical isolates | 3.34 ± 1.20 | 3.38 ± 1.87 | [4] |

| DNA Hybridization Assay | MRC-5 | Not specified | Generally lower than plaque reduction assay | Generally lower than plaque reduction assay | [5] |